molecular formula C6H3BrClNO B1380467 6-Bromo-5-chloropicolinaldehyde CAS No. 1227561-90-1

6-Bromo-5-chloropicolinaldehyde

Cat. No.: B1380467
CAS No.: 1227561-90-1
M. Wt: 220.45 g/mol
InChI Key: RBAMWVMJQOCGBH-UHFFFAOYSA-N
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Description

Significance of Picolinaldehyde Scaffolds in Synthetic Chemistry

Picolinaldehyde, or pyridine-2-carboxaldehyde, is an organic compound consisting of a pyridine (B92270) ring with an aldehyde group at the 2-position. wikipedia.org This structural motif is of great importance in synthetic chemistry due to the reactive nature of the aldehyde group and the electronic properties of the pyridine ring. The aldehyde functionality readily undergoes a variety of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of more complex molecular architectures. wikipedia.org For instance, it can react with amines to form Schiff bases, which can act as bidentate ligands in coordination chemistry. wikipedia.org

The pyridine nitrogen atom in the picolinaldehyde scaffold introduces a degree of electronic asymmetry and can act as a hydrogen bond acceptor or a coordination site for metal ions. This characteristic distinguishes picolinaldehyde derivatives from their benzaldehyde (B42025) analogs and provides unique opportunities for molecular design and interaction with biological targets. The versatility of the picolinaldehyde scaffold makes it a valuable precursor for the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.org

Strategic Role of Halogenation in Modifying Reactivity and Bioactivity of Pyridine Derivatives

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the pyridine ring is a powerful strategy for modulating the physicochemical and biological properties of pyridine derivatives. nih.govnih.gov Halogenation can significantly alter the electronic distribution within the molecule, influencing its reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

From a reactivity standpoint, the electron-withdrawing nature of halogens can make the pyridine ring more susceptible to nucleophilic aromatic substitution reactions, while potentially deactivating it towards electrophilic aromatic substitution. nih.gov This altered reactivity is a key tool for synthetic chemists, enabling regioselective functionalization of the pyridine ring that might otherwise be difficult to achieve. nih.govchemrxiv.org

In the context of bioactivity, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its protein target. Furthermore, the introduction of halogens can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate. The strategic placement of halogens is a cornerstone of modern drug discovery and agrochemical research, with many successful products containing halogenated pyridine moieties. nih.govchemrxiv.org

Overview of 6-Bromo-5-chloropicolinaldehyde as a Research Intermediate

This compound is a di-halogenated derivative of picolinaldehyde that has emerged as a valuable intermediate in organic synthesis. Its structure features a pyridine ring substituted with a bromine atom at the 6-position, a chlorine atom at the 5-position, and an aldehyde group at the 2-position. This specific arrangement of functional groups makes it a highly useful building block for the synthesis of more complex heterocyclic compounds.

The presence of two different halogen atoms offers opportunities for selective and sequential cross-coupling reactions, allowing for the stepwise introduction of different substituents. The aldehyde group provides a handle for further chemical modifications, such as the formation of imines, alcohols, or carboxylic acids. This trifunctional nature makes this compound a versatile tool for creating diverse molecular libraries for screening in drug discovery and materials science programs.

Below is a data table summarizing the key properties of this compound:

PropertyValue
IUPAC Name 6-Bromo-5-chloropyridine-2-carbaldehyde
CAS Number 1227561-90-1
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-5(8)2-1-4(3-10)9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAMWVMJQOCGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 5 Chloropicolinaldehyde

Established Synthetic Routes to Halogenated Picolinaldehydes

The synthesis of halogenated picolinaldehydes is a multi-step process that hinges on two critical transformations: the selective introduction of halogen atoms onto the pyridine (B92270) ring and the formation of an aldehyde group at the C2 position.

Regioselective Halogenation Strategies for Pyridine Ring Systems

The pyridine ring's electron-deficient nature makes it resistant to standard electrophilic aromatic substitution (EAS), which typically requires harsh conditions and often results in substitution at the C3 position. nih.gov Therefore, achieving specific halogenation patterns, such as in 6-Bromo-5-chloropicolinaldehyde, necessitates more sophisticated strategies.

A primary method for controlling regioselectivity involves the formation of a pyridine N-oxide . This modification activates the pyridine ring towards electrophilic attack, directing substitution to the C2 and C4 positions. nih.govnih.gov The N-oxide can be activated with reagents like oxalyl chloride, which enhances the electrophilicity of the ring and allows for the addition of halide anions at specific sites. researchgate.net Subsequent deoxygenation restores the pyridine ring.

Another advanced strategy employs specially designed phosphine (B1218219) reagents. nih.govresearchgate.net These reagents can be installed at the 4-position of the pyridine ring to form phosphonium (B103445) salts. These salts can then be displaced by halide nucleophiles, enabling selective halogenation at the C4 position. nih.gov While this is effective for C4 halogenation, other methods are required for substitution at the C2, C5, and C6 positions. For instance, directed metalation using organolithium or magnesium reagents can achieve site-specific functionalization by deprotonating a specific C-H bond, which is then trapped by a halogen source. researchgate.net

Method Reagent(s) Position Selectivity Key Features
Electrophilic Aromatic Substitution (EAS) Elemental Halides (e.g., Br₂, Cl₂), Lewis/Mineral AcidsC3, C5Requires harsh conditions due to the electron-deficient pyridine ring. nih.gov
Pyridine N-Oxide Activation 1. m-CPBA (N-oxide formation) 2. PHal₃/P(O)Hal₃ or Oxalyl Chloride/Halide sourceC2, C4, C6Activation of the ring facilitates halogenation under milder conditions with high regioselectivity. nih.govnih.govresearchgate.net
Directed ortho-Metalation (DoM) n-BuLi, LDA, TMP-basesC2, C6A directing group on the pyridine ring guides deprotonation to an adjacent position. researchgate.net
Phosphonium Salt Displacement Designed Phosphine Reagents, Halide Nucleophiles (e.g., LiCl)C4Effective for late-stage halogenation of complex molecules. nih.govresearchgate.net
Transition-Metal-Free C-H Halogenation Sodium Chlorite/BromiteC3 (on imidazo[1,2-a]pyridines)Provides an efficient method for C-Cl or C-Br bond formation without metal catalysts. rsc.org

Methodologies for Formation of the Aldehyde Functional Group at the C2 Position

Creating the aldehyde moiety at the C2 position of the pyridine ring can be accomplished through several reliable synthetic routes. A common approach is the oxidation of a C2-methyl group (a picoline derivative). guidechem.com However, this can sometimes lead to over-oxidation to the carboxylic acid.

A more controlled method involves the introduction of a vinyl group at the C2 position, often via a Stille or Heck vinylation reaction. google.com This vinyl group can then be cleanly converted to the desired aldehyde through ozonolysis in a polar solvent like methanol, a reaction that typically proceeds in high yield. google.com

Alternatively, the aldehyde can be formed through the reduction of a C2-functional group with a higher oxidation state, such as a nitrile or an ester. For example, 3-cyanopyridine (B1664610) can be hydrogenated in the presence of a palladium/carbon catalyst to produce 3-pyridinecarboxaldehyde. guidechem.com Similarly, lithiated pyridine N-oxides can react with esters to yield ketones, which are related carbonyl compounds. researchgate.net

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The specific synthesis of this compound is not extensively detailed in publicly available literature, but a logical pathway can be constructed based on the established principles discussed above. The synthesis would likely begin with a precursor that already contains one of the desired substituents.

A plausible synthetic route could start with 3-chloro-2-picoline . The synthesis would then proceed through the following key transformations:

N-Oxide Formation : The 3-chloro-2-picoline would first be converted to its N-oxide derivative to direct the subsequent halogenation step.

Regioselective Bromination : The N-oxide intermediate would then undergo bromination. The presence of the chloro and methyl groups would influence the position of bromination, with the C6 position being a likely target. Reagents such as N-bromosuccinimide (NBS) in a polar aprotic solvent are often used for such transformations. nih.gov

Oxidation of the Methyl Group : Following bromination and deoxygenation of the N-oxide, the methyl group at the C2 position would be oxidized to form the final aldehyde functional group. This could be achieved through various oxidation methods, carefully controlled to prevent over-oxidation to the carboxylic acid.

An alternative precursor could be a suitable picolinaldehyde derivative which then undergoes sequential halogenation. For instance, starting with 5-chloropicolinaldehyde, a regioselective bromination at the C6 position could yield the final product. The precise sequence of halogenation and aldehyde formation would be critical to achieving the desired substitution pattern.

Optimization of Reaction Conditions for Enhanced Yield and Purity in Picolinaldehyde Derivative Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of picolinaldehyde derivatives, minimizing side reactions and simplifying purification. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reagent stoichiometry.

For instance, in photocatalytic reactions for generating related compounds, a mixed solvent system like acetonitrile/water is often beneficial, as water can help dissolve salts and improve yields. nih.gov The choice of photocatalyst and light source (e.g., blue LEDs) is also critical. nih.govresearchgate.net In many syntheses, the presence and type of base can significantly influence the reaction outcome, although in some oxidative amidation reactions, the presence of a base was found to have no influence on the yield. researchgate.net

The table below illustrates the optimization of conditions for a deformylative bromination reaction, a process relevant to the manipulation of aldehyde-containing precursors.

Entry Photocatalyst Solvent Additive Yield (%)
1Ru(bpy)₃Cl₂·6H₂OMeCN/H₂O (9/1)K₂S₂O₈98
2Ru(bpy)₃Cl₂·6H₂OMeCNK₂S₂O₈75
3Ru(bpy)₃Cl₂·6H₂OH₂OK₂S₂O₈60
4Ir(ppy)₃MeCN/H₂O (9/1)K₂S₂O₈65
5Eosin YMeCN/H₂O (9/1)K₂S₂O₈43
6NoneMeCN/H₂O (9/1)K₂S₂O₈<5

This table is adapted from findings on deformylative bromination processes, demonstrating the impact of catalyst and solvent choice on product yield. nih.gov

Advancements in Green Chemistry Approaches for Pyridinecarboxaldehyde Synthesis

Traditional methods for synthesizing pyridine derivatives often involve hazardous solvents, toxic reagents, and harsh conditions. rasayanjournal.co.in In response, green chemistry principles are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes.

Key green chemistry approaches relevant to pyridinecarboxaldehyde synthesis include:

Solvent-Free Reactions : Performing reactions under solvent-free conditions, often using solid catalysts like mesoporous MCM-41 materials, can lead to clean reactions, high product yields, and simplified work-up procedures. asianpubs.org

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves yields compared to conventional heating. rasayanjournal.co.innih.gov

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single pot to form a final product, which increases efficiency and reduces waste by eliminating the need to isolate intermediates. rasayanjournal.co.in

Use of Safer Solvents and Catalysts : Replacing hazardous solvents with greener alternatives like ionic liquids or water, and using recyclable or non-toxic catalysts, are central tenets of green synthesis. rasayanjournal.co.in For example, a zinc pyridine-2,6-dicarboxylate (B1240393) complex has been synthesized using a room-temperature solid-state reaction, showcasing a green approach.

These methods offer significant advantages, including reduced environmental impact, shorter reaction times, higher yields, and improved economic feasibility, making them highly desirable for the industrial production of complex molecules like this compound. rasayanjournal.co.in

Chemical Reactivity and Reaction Pathways of 6 Bromo 5 Chloropicolinaldehyde

Intrinsic Electrophilic and Nucleophilic Characteristics of the Aldehyde Moiety

The aldehyde group (-CHO) at the 2-position of the pyridine (B92270) ring is a primary site of reactivity. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. This makes it susceptible to attack by nucleophiles.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and capable of being protonated in acidic conditions. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles.

Furthermore, the aldehyde group can participate in reactions at the α-carbon (the carbon adjacent to the carbonyl group). In the presence of a base, the α-hydrogen can be abstracted to form an enolate, which is a potent nucleophile. libretexts.org However, in the case of 6-bromo-5-chloropicolinaldehyde, the aldehyde is attached directly to the pyridine ring, meaning it lacks an α-hydrogen and cannot form an enolate in the traditional sense.

Reactivity Profiles of Halogen Substituents on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic, coupled with the presence of two halogen atoms, significantly influences the reactivity of the ring, particularly in substitution reactions.

Investigation of Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In this compound, both the bromine and chlorine atoms can act as leaving groups.

The positions of the halogen substituents (5-chloro and 6-bromo) are ortho and para to the electron-withdrawing aldehyde group and the ring nitrogen, which further activates the ring for nucleophilic attack. nih.govyoutube.com Generally, in SNAr reactions on halogenated pyridines, the reactivity of the leaving group follows the trend F > Cl > Br > I, which is counterintuitive to the trend of halide leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. youtube.com

Amines, alkoxides, and thiolates are common nucleophiles used in SNAr reactions with halogenated pyridines, leading to the formation of substituted pyridine derivatives. youtube.com

Application in Cross-Coupling Reactions (e.g., Suzuki Coupling for related compounds)

Halogenated pyridines are excellent substrates for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a widely used example. researchgate.netyoutube.com

While specific studies on this compound in Suzuki coupling are not extensively detailed in the provided search results, the reactivity of related bromochloropyridines and other halogenated pyridines is well-documented. researchgate.netresearchgate.net Both the bromine and chlorine atoms on the pyridine ring can participate in these reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. By carefully choosing the reaction conditions (catalyst, ligand, base, and solvent), it is possible to selectively couple at either the bromine or chlorine position. researchgate.netmdpi.com

For instance, a Suzuki coupling of this compound with an arylboronic acid could potentially yield either a 6-aryl-5-chloropicolinaldehyde or a 5-aryl-6-bromopicolinaldehyde, depending on the reaction conditions. These types of reactions are invaluable for the synthesis of complex biaryl and heteroaryl structures. researchgate.netresearchgate.net

Condensation Reactions Involving the Picolinaldehyde Functional Group

The aldehyde functional group of this compound readily undergoes condensation reactions. libretexts.org These reactions involve the combination of two molecules with the elimination of a small molecule, typically water. libretexts.org

A common example is the reaction with primary amines to form Schiff bases (imines). wikipedia.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine can act as a ligand in coordination chemistry or serve as an intermediate for further transformations. wikipedia.org

Another important class of condensation reactions is the aldol (B89426) condensation and related reactions. youtube.com While this compound cannot act as the enolate component in a traditional aldol reaction due to the lack of α-hydrogens, it can act as the electrophilic partner in a crossed or directed aldol reaction. youtube.com In such a reaction, a different carbonyl compound is first converted into its enolate, which then attacks the aldehyde group of this compound. This allows for the controlled formation of β-hydroxy carbonyl compounds. youtube.com

Other Characteristic Transformations of Halogenated Pyridinecarbaldehydes

Beyond the reactions discussed above, halogenated pyridinecarbaldehydes like this compound can undergo a variety of other transformations.

The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, it can be reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

The halogen atoms can also be involved in reactions other than SNAr and cross-coupling. For example, they can be removed through reductive dehalogenation.

The combination of these reactive sites allows for a multistep synthesis strategy where each functional group can be manipulated sequentially to build complex molecular architectures.

Applications of 6 Bromo 5 Chloropicolinaldehyde in Organic Synthesis

Utilization as a Versatile Synthetic Building Block

6-Bromo-5-chloropicolinaldehyde is recognized as a versatile synthetic building block, a term for a compound that serves as a foundational unit in the assembly of more elaborate molecules. frontierspecialtychemicals.com Its utility stems from the presence of three distinct reactive centers: the aldehyde group at the 2-position, the bromine atom at the 6-position, and the chlorine atom at the 5-position. bldpharm.comsigmaaldrich.com This trifunctionality allows it to participate in a variety of chemical reactions, making it a staple in the synthesis of pharmaceuticals and agrochemicals. Chemical suppliers categorize this and related structures as key heterocyclic building blocks for research and development. frontierspecialtychemicals.combldpharm.combldpharm.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1227561-90-1
Molecular Formula C₆H₃BrClNO
Molecular Weight 220.45 g/mol
Appearance Not specified, typically a solid
Storage 2–8°C, often under an inert atmosphere

Data sourced from multiple chemical suppliers. bldpharm.comsigmaaldrich.com

Contribution to the Construction of Diverse Complex Organic Molecules

The structural framework of this compound is instrumental in the synthesis of complex organic molecules, particularly those with biological activity. Halogenated heterocyclic intermediates are fundamental in medicinal chemistry for creating novel therapeutic agents. For instance, the related compound 6-bromo-4-iodoquinoline (B1287929) is a critical intermediate in the synthesis of GSK2126458, a potent and selective inhibitor of phosphoinositide 3-kinase. atlantis-press.com This parallel highlights the role of dihalogenated heterocyclic aldehydes and their derivatives as key precursors for constructing intricate, high-value molecules used in drug discovery and development. atlantis-press.com The ability to sequentially modify the different positions of the pyridine (B92270) ring allows for the systematic buildup of molecular complexity.

Precursor Role in the Synthesis of Variously Substituted Heterocyclic Compounds

This compound is an effective precursor for a wide range of substituted heterocyclic compounds. The aldehyde functional group is particularly useful for constructing new ring systems. It can readily undergo condensation reactions with primary amines or hydrazines to form Schiff bases or hydrazones, which can then be cyclized to create various nitrogen-containing heterocycles like imidazoles or triazines.

Furthermore, the bromine and chlorine substituents provide handles for introducing additional diversity through cross-coupling reactions. This dual reactivity—condensation at the aldehyde and cross-coupling at the halogen sites—makes it a powerful tool for generating libraries of variously substituted heterocyclic compounds, which is a common strategy in the search for new bioactive molecules. beilstein-journals.org

Table 2: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Aldehyde Condensation with amines/hydrazines Schiff bases, Imidazoles, Hydrazones
Aldehyde Wittig Reaction Substituted Alkenes
Aldehyde Reduction Primary Alcohol
Bromo/Chloro Suzuki-Miyaura Coupling Aryl- or Heteroaryl-substituted Pyridines
Bromo/Chloro Sonogashira Coupling Alkynyl-substituted Pyridines
Bromo/Chloro Buchwald-Hartwig Amination Amino-substituted Pyridines

This table illustrates the potential reactivity based on the functional groups present in the molecule. nih.gov

Strategic Implementation in Regioselective Functionalization Strategies

A key advantage of this compound in synthesis is the ability to achieve regioselective functionalization. This means that chemists can selectively target one of the halogen atoms for reaction while leaving the other intact for a subsequent transformation. This control is possible due to the different reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in common catalytic reactions.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, the C-Br bond is generally more reactive than the C-Cl bond. nih.govnih.gov This reactivity difference allows for a strategic, stepwise approach. A chemist can first perform a cross-coupling reaction that selectively targets the more reactive bromine atom at the 6-position. nih.govrsc.org Once that transformation is complete, the chlorine atom at the 5-position can be targeted in a second, distinct reaction, often under more forcing conditions. This ability to introduce different functional groups at specific sites in a controlled manner is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly functionalized pyridine derivatives. nih.govmdpi.com

Table 3: General Reactivity Order of Halogens in Palladium-Catalyzed Cross-Coupling

Halogen Relative Reactivity
Iodo (I) Most Reactive
Bromo (Br) Highly Reactive
Chloro (Cl) Less Reactive
Fluoro (F) Generally Unreactive

This established reactivity trend allows for the selective functionalization of polyhalogenated aromatic compounds. nih.govnih.gov

Exploration of 6 Bromo 5 Chloropicolinaldehyde in Medicinal Chemistry Research

Development as a Lead Molecule Precursor in Pharmaceutical Discovery Efforts

Currently, there is a lack of specific published evidence demonstrating the use of 6-bromo-5-chloropicolinaldehyde as a direct precursor for a designated lead molecule in pharmaceutical discovery. While it is categorized as a building block, its progression into a specific, named therapeutic candidate is not detailed in the available literature.

Synthesis of Novel Pyridine-Derived Ligands and Their Coordination Chemistry

Pyridine (B92270) derivatives are known to have electronic profiles that make them suitable for coordination chemistry, acting as hydrogen-bond acceptors or participating in the formation of metal complexes. However, specific studies detailing the synthesis of novel ligands from this compound and the subsequent investigation of their coordination chemistry are not presently available.

Investigation into Potential Biological Activities of this compound Derivatives

Direct and specific research into the biological activities of compounds derived from this compound is limited. While related chemical structures, such as other halogenated aldehydes, have been investigated, these findings are not directly applicable to the derivatives of the specified compound.

Enzyme Inhibition Studies (e.g., Protein Kinase Inhibition Research)

There are no specific enzyme inhibition studies, including for protein kinases, that name this compound as the starting material for the tested derivatives.

Preclinical Assessment of Anti-cancer Research Candidates

No preclinical data for anti-cancer candidates synthesized directly from this compound are available in the reviewed literature. While some related benzaldehyde (B42025) derivatives have shown cytotoxicity against certain cancer cell lines, these are structurally distinct compounds.

Research into Antimicrobial Properties of Related Derivatives

Specific research on the antimicrobial properties of derivatives of this compound has not been found. Studies on similar halogenated benzaldehydes have reported some antibacterial activity, but this cannot be directly attributed to derivatives of the picolinaldehyde .

Exploration of Anti-inflammatory and Other Pharmacological Research Areas

There is no available research data concerning the exploration of anti-inflammatory or other specific pharmacological activities for derivatives of this compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Picolinaldehyde Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are cornerstone concepts in medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity and physicochemical properties, respectively. youtube.comnih.gov For pyridine derivatives, SAR studies have revealed that the nature, position, and orientation of substituents on the ring are critical determinants of their pharmacological effects. mdpi.com

The core structure of picolinaldehyde derivatives offers several points for modification. The nitrogen atom and the aldehyde group can act as hydrogen bond acceptors, while the aromatic ring system can engage in various interactions with biological targets. nih.gov The introduction of substituents like halogens, hydroxyl groups, or amino groups can dramatically alter a compound's profile. mdpi.com

In the case of this compound, the key structural features are:

The Picolinaldehyde Scaffold: The pyridine ring provides a rigid framework, while the aldehyde group at position 2 is a reactive moiety that can form covalent bonds or participate in hydrogen bonding.

Halogenation: The presence of a bromine atom at position 6 and a chlorine atom at position 5 significantly impacts the molecule's electronic and lipophilic character. Halogens are known to increase lipophilicity, which can enhance membrane permeability. They also act as weak hydrogen bond acceptors and can influence the acidity or basicity of nearby functional groups.

Positional Isomerism: The specific arrangement of the bromo and chloro substituents is crucial. Different positional isomers, such as 4-bromo-6-chloropicolinaldehyde (B1505165) or 5-bromo-4-chloropicolinaldehyde, would exhibit distinct electronic distributions and steric profiles, leading to different biological activities and properties. guidechem.com

Studies on related heterocyclic structures like 2-pyridones show that manipulating polarity, lipophilicity, and hydrogen bonding capacity through substitution is a key strategy in fragment-based drug design. nih.gov For instance, Lipinski's Rule of Five is a well-established guideline in drug discovery for evaluating the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net The properties of this compound, such as its molecular weight of approximately 220.45 g/mol and a calculated XLogP3-AA value of 2.3, fit well within these parameters, suggesting its potential as a fragment or starting point for more complex drug candidates. guidechem.com

Table 1: Structure-Property Relationship (SPR) Insights for Picolinaldehyde Derivatives
Structural FeatureInfluence on Physicochemical PropertiesPotential Impact on Biological Profile
Pyridine NitrogenActs as a hydrogen bond acceptor; influences basicity.Key interaction point for binding to target proteins (e.g., kinases). nih.gov
Aldehyde Group (-CHO)Hydrogen bond acceptor; potential for covalent bond formation.Can form Schiff bases or other covalent adducts with biological nucleophiles like lysine (B10760008) residues in enzymes.
Halogen Substituents (Br, Cl)Increase lipophilicity (logP); alter electronic distribution (electron-withdrawing).May improve cell membrane permeability and target engagement; can fill hydrophobic pockets in binding sites. mdpi.com
Molecular Weight & SizeAffects solubility and diffusion rates.Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability (Lipinski's Rule of Five). researchgate.net

Applications in Specific Disease Research Models (e.g., Leishmaniasis Research for Related Compounds)

While specific research on this compound in disease models is not extensively published, the investigation of structurally related compounds provides significant insights into its potential applications, particularly in the field of neglected tropical diseases like leishmaniasis. mdpi.com Leishmaniasis, caused by protozoan parasites of the Leishmania genus, requires new therapeutic agents due to the toxicity and growing resistance associated with current treatments like antimonials and miltefosine. nih.govresearchgate.net

Several classes of heterocyclic compounds containing aldehyde or halogenated pyridine moieties have demonstrated promising antileishmanial activity:

Quinoline (B57606) Carbaldehyde Derivatives: Research has identified 8-hydroxy-2-quinoline carbaldehyde derivatives as potent inhibitors of M1 aminopeptidase (B13392206) in Leishmania donovani (LdM1AP), a validated drug target. nih.gov These compounds were found to compete with the natural substrate and interact with the enzyme's substrate-binding pocket primarily through hydrophobic contacts. nih.gov This suggests that aldehyde-containing heterocyclic scaffolds are a viable starting point for designing specific antileishmanial drugs.

Furoxan and Benzofuroxan Derivatives: These compounds have shown remarkable leishmanicidal activity against both the promastigote and amastigote stages of the parasite. nih.gov Their proposed mechanism involves acting as prodrugs that release reactive species like nitric oxide (NO) or other oxygen/nitrogen radicals within the parasite, leading to cellular damage. nih.gov

Thiazolidine-2,4-dione Derivatives: A recent study synthesized a series of thiazolidine-2,4-diones, with some nitrated derivatives showing significant activity against Leishmania infantum. mdpi.com The hit compound from this series was identified as a prodrug that is likely bioactivated by a parasitic nitroreductase, forming cytotoxic metabolites. mdpi.com

The common thread in this research is the exploration of heterocyclic scaffolds as platforms for developing novel antileishmanial agents. The aldehyde group in this compound represents a key functional group, analogous to that in the active quinoline carbaldehydes, which could potentially interact with parasitic enzymes. nih.gov Furthermore, the halogenation pattern contributes to the lipophilicity required to cross parasitic cell membranes and engage with intracellular targets.

Analysis of Patent Landscape and Emerging Pharmaceutical Research Directions

The patent landscape for this compound and related halogenated picolines reveals their significance primarily as advanced chemical intermediates in the synthesis of complex pharmaceutical agents. While patents may not always detail the final biological application of the intermediate itself, they highlight the therapeutic areas where such scaffolds are being actively explored.

An analysis of related patents indicates a clear research direction towards leveraging these building blocks for creating novel drugs. For example:

A Chinese patent (CN102850269A) describes a synthesis process for a 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline derivative. google.com This compound is an intermediate for TMC-207 (Bedaquiline), a novel diarylquinoline-class antitubercular agent that works by inhibiting bacterial ATP synthase. google.com This demonstrates the utility of bromo- and chloro-substituted heterocyclic rings in the development of new antibiotics.

International patent WO1998011041A1 details the production of 6-bromo-2-naphthol (B32079) and its derivatives, which are precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Nabumetone. google.com The patent describes reacting a bromo-substituted intermediate with N,N-dimethylformamide to form an aldehyde, a transformation that underscores the synthetic relationship between halogenated precursors and aldehyde-containing molecules. google.com

These patents collectively suggest that emerging research is focused on using halogenated picolinaldehydes and their precursors to construct molecules targeting infectious diseases (like tuberculosis) and inflammatory conditions. The specific substitution pattern of this compound makes it a valuable and potentially patentable intermediate for synthesizing new chemical entities in these and other therapeutic areas. The freedom to operate with such a specific intermediate is a key consideration in drug discovery, and its appearance in the chemical supply chain points to its role in ongoing research and development programs. arkpharmtech.combldpharm.com

Investigation of 6 Bromo 5 Chloropicolinaldehyde in Agrochemical Research

Significance as an Intermediate in Agrochemical Development

6-Bromo-5-chloropicolinaldehyde is a halogenated pyridinecarbaldehyde, a class of compounds recognized for its utility as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine (B92270) ring substituted with a reactive aldehyde group, a bromine atom, and a chlorine atom, makes it an ideal starting point for constructing more complex molecules with desired biological activities. The presence of two different halogen atoms (bromo and chloro) allows for selective and sequential chemical transformations, offering chemists precise control over the final molecular architecture.

The pyridine core is a well-established pharmacophore in agrochemistry, known for its presence in a wide range of bioactive compounds. acs.orgnih.gov The aldehyde functional group is highly reactive and serves as a handle for introducing various other chemical moieties, enabling the synthesis of diverse libraries of compounds for screening. For instance, it can readily react with amines to form Schiff bases or undergo oxidation to a carboxylic acid, opening up numerous synthetic possibilities. wikipedia.org

The significance of such intermediates is underscored by the extensive patent literature for pyridine carboxamide derivatives and their use as pesticides. nih.gov These patents often describe the synthesis of active ingredients from functionalized pyridine building blocks. Research into pyridinecarbaldehyde phenylhydrazone derivatives as potential broad-spectrum fungicides further highlights the importance of picolinaldehyde (pyridine-2-carbaldehyde) structures as a lead scaffold for developing new antifungal agents for crop protection. The market for pyridine and its derivatives is driven by growing demand in the agrochemical sector for more efficient and environmentally compatible herbicides and pesticides. businesswire.com

Synthetic Pathways to Novel Pesticidal Agents (e.g., Fungicides, Insecticides, Herbicides)

The molecular structure of this compound makes it a valuable precursor for a variety of pesticidal agents. The aldehyde group, in particular, is a key reactive site for building larger, more complex molecules.

Fungicides: A prominent synthetic route involves the reaction of a pyridine aldehyde with a substituted phenylhydrazine (B124118) to create pyridinecarbaldehyde phenylhydrazone derivatives. Research has shown this class of compounds to possess significant antifungal properties. The general synthesis involves dissolving a substituted phenylhydrazine hydrochloride in a solvent like methanol, adding a base such as trimethylamine, and then adding the pyridine aldehyde dropwise. The mixture is stirred at room temperature or slightly elevated temperatures to yield the target phenylhydrazone. This pathway has been successfully used to create compounds with potent, broad-spectrum inhibition of various phytopathogenic fungi.

Insecticides: The pyridine ring is the core structure for many neonicotinoid insecticides. acs.org Synthetic strategies often involve building upon a functionalized pyridine ring. While specific pathways starting from this compound are proprietary, general methods for creating insecticidal pyridine derivatives often involve multi-step syntheses. For example, studies have shown that the presence of a chlorine atom on the pyridine ring can significantly enhance insecticidal bioefficacy. nih.gov One-pot, three-component reactions have been developed for the efficient synthesis of 2-aminopyridines, which are valuable building blocks, demonstrating the modular approach often used in creating these complex insecticides. acs.orgacs.org

Herbicides: Pyridine-based herbicides are widely used for broadleaf weed control. epa.gov The synthesis of these compounds can involve the oxidation of the aldehyde group of a picolinaldehyde derivative to a picolinic acid, which is a common feature in this class of herbicides. The resulting carboxylic acid can then be further derivatized to produce the final active ingredient. The development of herbicides and plant growth regulants from 2-sulfonyl pyridine N-oxides, which can be prepared from halopyridines, illustrates another synthetic avenue where a starting material like this compound could be utilized after an initial N-oxidation step. google.com

Rational Design and Efficacy Evaluation of Pyridinecarbaldehyde Derivatives for Crop Protection

The development of new agrochemicals has moved beyond simple mass screening to a more "rational design" approach. This involves using knowledge of the biochemical targets within a pest or pathogen to design molecules that are more likely to be effective.

Rational Design: The process often begins by identifying a lead compound or scaffold, such as pyridinecarbaldehyde, which has shown some level of desired biological activity. Scientists then use computational tools, like molecular docking, to predict how derivatives of this scaffold will interact with a specific target enzyme or protein in the pest. nih.gov For instance, in designing novel fungicides, researchers might target enzymes crucial for fungal cell wall synthesis or respiration, such as the pyruvate (B1213749) dehydrogenase complex (PDHc). google.com By understanding the three-dimensional structure of the enzyme's active site, chemists can design molecules that fit precisely into that site, blocking the enzyme's function and leading to the death of the fungus. This structure-activity relationship analysis helps in optimizing the lead compound by adding or modifying functional groups to enhance binding affinity and, consequently, efficacy. nih.gov

Efficacy Evaluation: Once designed and synthesized, the new pyridinecarbaldehyde derivatives undergo rigorous efficacy evaluation. This is a multi-stage process:

In Vitro Screening: The compounds are first tested in a laboratory setting against a panel of target organisms. For fungicides, this involves determining the half-maximal effective concentration (EC₅₀) against various plant pathogenic fungi. Lower EC₅₀ values indicate higher potency.

In Vivo Testing: Promising compounds from in vitro tests are then evaluated in a more realistic setting. For crop protection, this involves applying the compound to plants (e.g., tomatoes, wheat) and then artificially infecting them with the pathogen. The level of protection offered by the compound is assessed over time and compared to both untreated plants and plants treated with existing commercial pesticides.

Spectrum of Activity: Researchers also determine the range of pests the compound is effective against. A broad-spectrum agent can control multiple types of fungi or insects, making it more valuable for farmers.

The table below presents research findings on the efficacy of rationally designed pyridinecarbaldehyde phenylhydrazone derivatives against various plant pathogenic fungi.

FungusEC₅₀ (μg/mL) of Derivative 1aEC₅₀ (μg/mL) of Derivative 2aEC₅₀ (μg/mL) of Carbendazim (Control)
Alternaria solani0.8701.121.28
Botrytis cinerea1.011.230.890
Fusarium oxysporum1.231.561.63
Phytophthora infestans1.151.331.45
Sclerotinia sclerotiorum3.262.893.56
Data sourced from a study on pyridinecarbaldehyde phenylhydrazone derivatives. Derivatives 1a and 2a are 4-fluorophenylhydrazone derivatives of picolinaldehyde and nicotinaldehyde, respectively.

Research on the Impact of Agrochemical Applications on Agricultural Productivity and Sustainability

The application of effective agrochemicals, including those derived from intermediates like this compound, has a direct and significant impact on agricultural productivity. Fungal diseases, for example, can lead to substantial pre-harvest crop losses, estimated at 10-23%. nih.gov

Productivity: The use of modern fungicides can drastically reduce these losses. For example, in wheat production, it's estimated that without fungicide applications, yield losses to the fungal disease Septoria tritici blotch could be as high as 20%. nih.gov The application of effective control strategies, including novel fungicides, reduces these losses to between 5-10%, resulting in a direct yield increase. nih.gov This demonstrates the clear economic benefit and productivity gain from using targeted agrochemicals to protect crops. The development of new and more potent compounds is crucial to maintain this advantage, especially as pathogens develop resistance to older chemicals. lifetechnology.comrevistacultivar.com

Sustainability: The concept of sustainability in agriculture is multifaceted, encompassing environmental health, economic viability, and social equity. The development of new agrochemicals plays a complex role in this paradigm.

Environmental Impact: Modern, rationally designed pesticides aim for higher target specificity. This means they are highly active against the target pest but have lower toxicity to non-target organisms like mammals, birds, and beneficial insects. nih.gov However, challenges remain. Some pyridine-based herbicides can be persistent in the environment and may contaminate compost made from treated plant materials, potentially harming sensitive crops. epa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) work to mitigate these risks through strict labeling and use restrictions. epa.gov The environmental fate of pyridine compounds, including their potential to partition to soil and water and their biodegradation rates, is an area of ongoing study. nih.gov

Resistance Management: A major threat to the sustainability of chemical crop protection is the evolution of resistance in pest populations. lifetechnology.comrevistacultivar.com The continuous innovation and introduction of new chemical classes and modes of action, derived from novel intermediates, is a critical strategy to combat resistance and prolong the effectiveness of existing tools. nih.gov By providing farmers with a rotation of different chemical options, the selection pressure for resistance to any single compound is reduced.

The ultimate goal of agrochemical research is to develop products that not only boost crop yields but do so in a way that is sustainable for the long term. This involves a careful balance of efficacy, environmental safety, and economic viability.

Theoretical and Computational Studies of 6 Bromo 5 Chloropicolinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 6-bromo-5-chloropicolinaldehyde. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings from analogous studies on halogenated aromatic systems suggest that the bromine and chlorine substituents on the pyridine (B92270) ring of this compound would significantly influence its electronic properties. The high electronegativity of these halogens would lead to a withdrawal of electron density from the aromatic ring, affecting its reactivity. The aldehyde group, being an electron-withdrawing group, would further contribute to the modification of the electronic landscape.

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this compound, a significant HOMO-LUMO gap would imply high stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would visually represent the regions of positive and negative electrostatic potential. The MEP map is instrumental in predicting how the molecule would interact with other chemical species, highlighting the sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atom of the aldehyde group would be expected to be a region of high negative potential, making it a likely site for interaction with electrophiles.

Molecular Docking and Simulation Studies of Derivative-Target Interactions

While specific molecular docking studies on derivatives of this compound are not extensively documented, the methodologies are well-established for analogous heterocyclic compounds. nih.govnih.govnih.govdergipark.org.tr Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.govdergipark.org.tr

The process would involve the synthesis of a library of derivatives of this compound, followed by docking these derivatives into the active site of a chosen biological target. The docking scores, which are typically expressed in terms of binding energy, would indicate the strength of the interaction. Lower binding energies suggest a more stable complex and a higher potential for the derivative to be an effective inhibitor or modulator of the target. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and thereby elucidate the reaction mechanism.

For example, the aldehyde group of this compound is a key functional group that can undergo a variety of reactions, such as nucleophilic addition. Theoretical calculations can model the approach of a nucleophile to the carbonyl carbon, calculating the energy changes along the reaction coordinate. This allows for the determination of the activation energy, which is a critical factor in predicting the rate of the reaction.

Furthermore, computational studies can explore the regioselectivity of reactions. For instance, in reactions involving the aromatic ring, calculations can predict whether substitution is more likely to occur at a particular position based on the calculated electron densities and the stability of the resulting intermediates.

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional shape or conformation of a molecule is crucial to its function. For this compound, the primary conformational flexibility would involve the rotation of the aldehyde group relative to the pyridine ring. Conformational analysis using computational methods can identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

In addition to predicting the geometry, computational methods can also predict various spectroscopic properties. For instance, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can also be performed to assist in the interpretation of experimental NMR data.

The prediction of electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide insights into the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule, helping to understand its photophysical properties.

Future Research Directions and Outlook for 6 Bromo 5 Chloropicolinaldehyde

Pushing the Boundaries of Synthesis: The Quest for Enhanced Efficiency

The future of 6-Bromo-5-chloropicolinaldehyde in various applications hinges on the development of innovative and efficient synthetic methodologies. While traditional multi-step syntheses of halogenated picolinaldehydes exist, a key area of future research will be the optimization of these processes for higher yields, reduced reaction times, and improved sustainability.

Modern synthetic strategies such as flow chemistry and palladium-catalyzed cross-coupling reactions are anticipated to play a pivotal role. nih.govnih.govrsc.org Flow chemistry, with its precise control over reaction parameters, offers a pathway to safer and more scalable production. The development of novel catalyst systems for palladium-catalyzed reactions could enable the direct and selective introduction of the bromo and chloro substituents, minimizing the need for protecting groups and reducing waste. nih.govrsc.org Furthermore, exploring metal-free cascade reactions, which allow for the construction of complex molecular architectures in a single step, presents an exciting avenue for streamlining the synthesis of this and related functionalized pyridines. nih.gov

Unveiling New Chemical Personalities: Reactivity and Novel Transformations

The reactivity of this compound is largely dictated by its aldehyde functionality and the two distinct halogen atoms. While classical transformations of these groups are known, a significant area of future research lies in the exploration of undiscovered reactivity profiles and novel chemical transformations.

The differential reactivity of the C-Br and C-Cl bonds offers a platform for selective and sequential functionalization. Future studies will likely focus on developing highly selective catalysts for cross-coupling reactions, allowing for the programmed introduction of different substituents at the 5- and 6-positions of the pyridine (B92270) ring. rsc.org This would open the door to a vast and unexplored chemical space. Moreover, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the electronic properties and reactivity of the molecule, guiding the experimental design of novel transformations. The potential for this compound to participate in unconventional cyclization or multicomponent reactions to form novel heterocyclic systems is another promising research direction. researchgate.netmdpi.commdpi.comlongdom.org

A Scaffold for Health: Expansion into Emerging Areas of Bioactive Molecule Synthesis

Pyridine-based scaffolds are a cornerstone of medicinal chemistry, found in a wide array of approved drugs. researchgate.net The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel bioactive molecules.

A particularly promising area is the development of kinase inhibitors, a critical class of drugs for cancer and other diseases. nih.govarabjchem.orged.ac.uknih.govresearchgate.net The pyridine core can act as a hinge-binding motif, while the aldehyde and halogen sites provide handles for introducing various functionalities to target specific kinase active sites. Future research will likely involve the use of this building block in the synthesis of libraries of compounds for high-throughput screening against various kinase targets. The exploration of its utility in the synthesis of compounds targeting other enzyme classes and receptors is also a fertile ground for investigation. nih.govsynthiaonline.comresearchgate.net

Building the Future: Potential in Advanced Materials Science

The electronic and structural features of this compound suggest its potential for integration into advanced materials. The pyridine ring, a common component in functional organic materials, coupled with the reactive handles for modification, makes it an attractive candidate for several applications.

One exciting possibility is its use as a building block for metal-organic frameworks (MOFs). rsc.orgnih.govrsc.orgnih.gov The pyridine nitrogen and the aldehyde's oxygen atom can coordinate to metal ions, while the halogen atoms can be used to further functionalize the organic linker, leading to MOFs with tailored porosity and catalytic activity. rsc.orgnih.govrsc.orgnih.gov Another potential application is in the field of organic electronics, particularly in the development of new materials for organic light-emitting diodes (OLEDs). ossila.comtcichemicals.comnih.govsigmaaldrich.comossila.com The tunable electronic properties of derivatives of this compound could lead to the creation of novel host and dopant materials with enhanced efficiency and stability.

The Digital Alchemist: Synergistic Applications with Artificial Intelligence and Machine Learning

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical design and discovery. synthiaonline.comnih.govgwern.netnih.govmit.eduresearchgate.netmit.edu this compound and its derivatives are well-suited to benefit from these emerging technologies.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 6-Bromo-5-chloropicolinaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation of picolinaldehyde derivatives. For example, bromination at the 6-position and chlorination at the 5-position can be achieved using electrophilic halogenation agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C). Optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts (e.g., over-halogenation). Purity validation through HPLC (>97% purity thresholds are common) and NMR is critical .
Key Reaction Parameters
Halogenation agents
Solvent systems
Temperature range
Purification methods

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substitution patterns. For example, aldehyde protons typically resonate at δ 9.8–10.2 ppm.
  • HPLC/GC : Verify purity (>97% as per industrial standards) and detect trace impurities .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₃BrClNO: theoretical m/z 234.3) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for halogenated picolinaldehydes (e.g., unexpected coupling patterns in NMR)?

  • Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Use:

  • Variable Temperature (VT) NMR : To identify dynamic equilibria (e.g., aldehyde-keto tautomerism).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate experimental data .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Q. How can computational methods predict reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to model transition states and electron distribution. For example:

  • Suzuki-Miyaura Coupling : Calculate activation barriers for oxidative addition of the C–Br bond with Pd(0) catalysts.

  • Electrophilic Aromatic Substitution : Predict regioselectivity for further functionalization using Fukui indices .

    Computational Parameters
    Basis set
    Solvent model
    Software

Q. What are the challenges in scaling up reactions involving this compound while maintaining regiochemical control?

  • Methodological Answer : Scaling introduces kinetic vs. thermodynamic control trade-offs. Strategies include:

  • Flow Chemistry : Improve heat/mass transfer for exothermic halogenation steps.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates.
  • Catalyst Screening : Test Pd/Cu systems for coupling reactions to minimize side reactions .

Data Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility of synthetic protocols for halogenated aldehydes?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Detailed Experimental Logs : Report exact stoichiometry, solvent grades, and equipment calibration.
  • Open Data Repositories : Share raw NMR/HPLC files in platforms like Zenodo .
  • Peer Review : Pre-publish protocols on platforms like ChemRxiv for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.